molecular formula C17H19NO4 B5203853 ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

Cat. No. B5203853
M. Wt: 301.34 g/mol
InChI Key: NETDJVYNLJYFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate, also known as EDOIB, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. In medicinal chemistry, ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In material science, ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been shown to act as a p-type semiconductor, which means that it can accept electrons and act as a hole transporter in electronic devices.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate are dependent on its mode of action and the target enzymes and receptors. In medicinal chemistry, ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are mechanisms of action commonly associated with anticancer drugs. In material science, ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been shown to exhibit good charge transport properties, which are important for the development of efficient electronic devices.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate in lab experiments is its high purity and stability, which makes it a reliable reagent for various applications. Additionally, ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is relatively easy to synthesize, which makes it readily available for research. However, one of the limitations of ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the research and development of ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate. In medicinal chemistry, further studies are needed to investigate the potential of ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate as a drug candidate for the treatment of various diseases. In material science, further studies are needed to optimize the charge transport properties of ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate for the development of efficient electronic devices. Additionally, further studies are needed to investigate the potential of ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate as a chiral derivatization reagent for the determination of enantiomeric purity of various compounds.

Synthesis Methods

The synthesis of ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves the reaction of 2,3-dioxo-5,6,7,8-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate.

Scientific Research Applications

Ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been studied for its potential applications in the development of organic electronic devices, such as organic field-effect transistors and organic light-emitting diodes. In analytical chemistry, ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been used as a chiral derivatization reagent for the determination of enantiomeric purity of various compounds.

properties

IUPAC Name

ethyl 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-2-22-17(21)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)16(18)20/h7-10,13-14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETDJVYNLJYFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CCCCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate

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